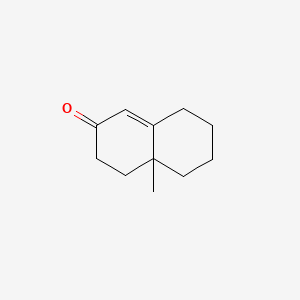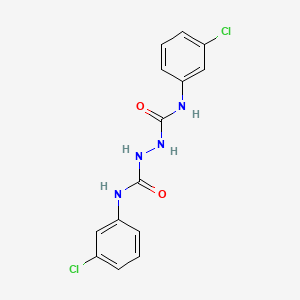
N,N'-Divanillylideneethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Divanillylideneethylenediamine is an organic compound with the molecular formula C18H20N2O4 and a molecular weight of 328.371 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Divanillylideneethylenediamine typically involves the condensation reaction between vanillin and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2 Vanillin} + \text{Ethylenediamine} \rightarrow \text{N,N’-Divanillylideneethylenediamine} + \text{Water} ]
Industrial Production Methods: While specific industrial production methods for N,N’-Divanillylideneethylenediamine are not widely documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Divanillylideneethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-Divanillylideneethylenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Divanillylideneethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- N,N’-Diethylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diphenylethylenediamine
Comparison: N,N’-Divanillylideneethylenediamine is unique due to the presence of vanillin moieties, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antioxidant and antimicrobial activities, making it a valuable compound for various applications.
Properties
CAS No. |
41349-57-9 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13(3-5-15(17)21)11-19-7-8-20-12-14-4-6-16(22)18(10-14)24-2/h3-6,9-12,21-22H,7-8H2,1-2H3 |
InChI Key |
XZTBGZJDASVCCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCCN=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



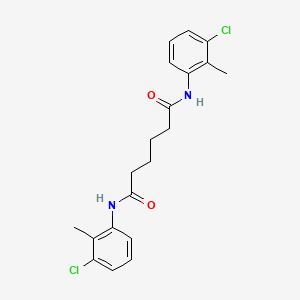
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
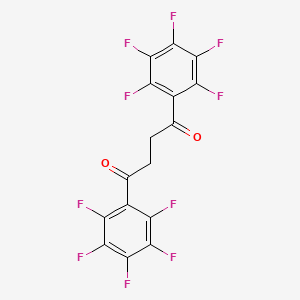

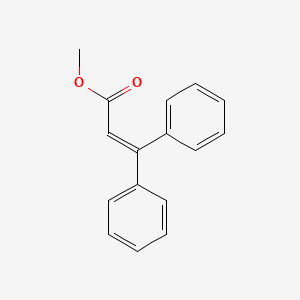


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
